2-Bromo-3-methoxybenzyl bromide CAS number and chemical identifiers
2-Bromo-3-methoxybenzyl bromide CAS number and chemical identifiers
An in-depth technical analysis of 2-Bromo-3-methoxybenzyl bromide requires a fundamental understanding of its structural bifunctionality. As a highly versatile building block, it offers orthogonal reactivity profiles that are indispensable in modern drug discovery, natural product synthesis, and materials science.
This whitepaper outlines the chemical properties, mechanistic synthesis pathways, and self-validating experimental protocols for utilizing this compound, ensuring scientific integrity and reproducibility.
Chemical Identity & Structural Characteristics
2-Bromo-3-methoxybenzyl bromide is defined by the presence of three distinct functional groups on a benzene core: a benzylic bromide, an aryl bromide, and a methoxy ether.
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 128828-86-4 [1] |
| IUPAC Name | 1-bromo-2-(bromomethyl)-4-methoxybenzene |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| Appearance | White to pale yellow solid/oil (temperature dependent) |
| Reactivity Profile | Bifunctional (Electrophilic benzylic carbon + Cross-coupling active aryl bromide) |
Structural Causality in Synthesis:
The strategic placement of the substituents dictates the molecule's behavior. The methoxy group (-OCH₃) at the 3-position exerts an electron-donating resonance effect (+M), enriching the aromatic ring. Conversely, the ortho-bromo substituent introduces significant steric hindrance adjacent to the benzylic position. This steric bulk is highly advantageous: it modulates the trajectory of incoming nucleophiles during
Synthesis Pathways & Mechanistic Insights
The most robust method for synthesizing 2-bromo-3-methoxybenzyl bromide is the Wohl-Ziegler radical bromination of 2-bromo-3-methoxytoluene.
Mechanistic Causality:
Why use N-Bromosuccinimide (NBS) instead of elemental bromine (
Synthetic pathways to 2-Bromo-3-methoxybenzyl bromide via radical or nucleophilic substitution.
Orthogonal Reactivity in Drug Development
The true architectural value of 2-bromo-3-methoxybenzyl bromide lies in its chemoselectivity . It acts as a linchpin for sequential functionalization:
- Alkylation (Kinetic Control): The benzylic bromide is highly electrophilic. It reacts rapidly with amines, phenols, and thiols under mild basic conditions at room temperature.
-
Transition-Metal Cross-Coupling (Thermodynamic Control): The aryl bromide is entirely inert to standard nucleophiles. However, once the benzylic position is functionalized, the aryl bromide can undergo oxidative addition with Palladium(0) catalysts, enabling Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-couplings to build complex biaryl architectures.
Orthogonal reactivity profile of 2-Bromo-3-methoxybenzyl bromide in organic synthesis.
Experimental Protocols: Self-Validating Systems
To ensure high yields and reproducibility, the following protocols integrate self-validating checkpoints (e.g., TLC monitoring, specific workup cues) to confirm reaction progress.
Protocol A: Synthesis via Wohl-Ziegler Bromination
Objective: Convert 2-bromo-3-methoxytoluene to 2-bromo-3-methoxybenzyl bromide.
-
Preparation: Dissolve 2-bromo-3-methoxytoluene (1.0 equiv) in anhydrous carbon tetrachloride (
) or dynamically preferred greener alternatives like trifluorotoluene. -
Reagent Addition: Add recrystallized N-Bromosuccinimide (1.05 equiv) and AIBN (0.05 equiv). Expert Note: NBS must be recrystallized from water prior to use to remove trace succinimide and
, which cause dark discoloration and lower yields. -
Initiation: Reflux the mixture under an inert argon atmosphere. The reaction is self-validating visually: the dense NBS powder will gradually be consumed, and succinimide (which is lighter) will float to the surface of the solvent.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The product will appear as a distinct, UV-active spot with a lower
than the starting material. -
Workup: Cool to
, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography to yield the pure bromide.
Protocol B: Chemoselective N-Alkylation
Objective: Utilize the benzylic bromide for the synthesis of complex enamines or secondary amines [2].
-
Setup: Dissolve the target primary amine (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add Potassium Carbonate (
, 2.0 equiv) to act as an acid scavenger. Causality: A heterogeneous inorganic base is preferred over organic bases (like triethylamine) to prevent competitive quaternization of the base by the highly active benzyl bromide. -
Electrophile Addition: Add 2-bromo-3-methoxybenzyl bromide (1.0 equiv) dropwise at
to control the exotherm and prevent over-alkylation. -
Validation: Stir at room temperature for 2-4 hours. Quench with water and extract with ethyl acetate. Confirm the disappearance of the benzylic
singlet (~4.5 ppm) and the appearance of a new upfield shifted signal (~3.8 ppm) via -NMR.
Handling, Stability, and Storage
-
Lachrymator Warning: Like most benzylic halides, 2-bromo-3-methoxybenzyl bromide is a potent lachrymator and alkylating agent. It must be handled exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at
. Exposure to ambient moisture will lead to slow hydrolysis, converting the benzylic bromide into the corresponding benzylic alcohol and releasing corrosive hydrobromic acid (HBr).
References
-
Journal of Organic Chemistry (ACS). The Preparation of N,N-Dimethyl- and N,N-Diethylenamines from Ketones. (Literature demonstrating the utilization of 2-bromo-3-methoxybenzyl bromide as an alkylating intermediate). Retrieved from:[Link]
